4-Amino-N-(cyclobutylmethyl)benzene-1-sulfonamide
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Overview
Description
4-Amino-N-(cyclobutylmethyl)benzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(cyclobutylmethyl)benzene-1-sulfonamide typically involves the reaction of a sulfonyl chloride with an amine. One common method is the reaction of benzenesulfonyl chloride with cyclobutylmethylamine in the presence of a base such as pyridine to neutralize the hydrochloric acid produced . The reaction is usually carried out at room temperature and yields the desired sulfonamide in good purity.
Industrial Production Methods
Industrial production of sulfonamides often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction . Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(cyclobutylmethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitro groups.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) and cyanuric chloride in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfonyl chlorides, while reduction of nitro groups results in amines.
Scientific Research Applications
4-Amino-N-(cyclobutylmethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Sulfonamides are used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Amino-N-(cyclobutylmethyl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, thereby hindering their growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene sulfonamide.
Sulfadiazine: 4-Amino-N-(pyrimidin-2-yl)benzene-1-sulfonamide.
Uniqueness
4-Amino-N-(cyclobutylmethyl)benzene-1-sulfonamide is unique due to its cyclobutylmethyl group, which can impart different steric and electronic properties compared to other sulfonamides
Properties
Molecular Formula |
C11H16N2O2S |
---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
4-amino-N-(cyclobutylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16N2O2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-9-2-1-3-9/h4-7,9,13H,1-3,8,12H2 |
InChI Key |
YKCRGFCLNKEFNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CNS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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